tert-Butyl 4-(2-(aminomethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-(aminomethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a piperidine ring substituted with a benzimidazole moiety, which is further functionalized with an aminomethyl group. The tert-butyl ester group provides stability and solubility, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-(aminomethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole core, followed by the introduction of the piperidine ring and subsequent functionalization with the tert-butyl ester group. Key steps include:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives.
Introduction of Piperidine Ring: The benzimidazole core is then reacted with piperidine derivatives under suitable conditions, often involving catalysts and solvents like dichloromethane.
Functionalization with tert-Butyl Ester:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-(aminomethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
tert-Butyl 4-(2-(aminomethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(aminomethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the benzimidazole moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-(aminomethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate is unique due to its combination of a benzimidazole moiety with a piperidine ring, providing a distinct set of chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
tert-butyl 4-[2-(aminomethyl)benzimidazol-1-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-18(2,3)24-17(23)21-10-8-13(9-11-21)22-15-7-5-4-6-14(15)20-16(22)12-19/h4-7,13H,8-12,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKWWQODAREHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3N=C2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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